molecular formula C8H14N4 B254406 (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide

(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide

Cat. No. B254406
M. Wt: 166.22 g/mol
InChI Key: VMCFVFIAPDALDC-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide, also known as CHX-I or CHX-1, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a subject of interest for scientific research.

Mechanism of Action

The mechanism of action of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide is still not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins, leading to its cytotoxic effects on cancer cells. In addition, (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide may also modulate the activity of certain neurotransmitters by interacting with their receptors.
Biochemical and Physiological Effects
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has been found to exhibit various biochemical and physiological effects. In cancer research, (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has also been found to inhibit the proliferation of cancer cells. In neuroscience, (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide in lab experiments is its potential therapeutic applications in cancer research and neuroscience. However, one limitation of using (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide is its cytotoxic effects on normal cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide. One potential direction is the development of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide derivatives with improved cytotoxicity and selectivity for cancer cells. Another potential direction is the investigation of the molecular mechanisms underlying the activity of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide in cancer cells and in the brain. Furthermore, the potential use of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide in combination with other anticancer drugs or in the treatment of other neurological disorders may also be explored.

Synthesis Methods

The synthesis of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide involves the reaction of cyclohex-3-en-1-one with hydrazine hydrate, followed by the addition of formic acid. The resulting product is then purified through recrystallization to obtain (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide in its pure form.

Scientific Research Applications

(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has been studied for its potential applications in various scientific fields, including cancer research and neuroscience. It has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. In addition, (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has also been found to modulate the activity of certain neurotransmitters, suggesting its potential use in the treatment of neurological disorders.

properties

Product Name

(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-[(Z)-cyclohex-3-en-1-ylmethylideneamino]guanidine

InChI

InChI=1S/C8H14N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H4,9,10,12)/b11-6-

InChI Key

VMCFVFIAPDALDC-WDZFZDKYSA-N

Isomeric SMILES

C1CC(CC=C1)/C=N\N=C(N)N

SMILES

C1CC(CC=C1)C=NN=C(N)N

Canonical SMILES

C1CC(CC=C1)C=NN=C(N)N

Origin of Product

United States

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